N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine
Description
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine is a synthetic coumarin-derived compound characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core conjugated to a glycyl-beta-alanine dipeptide moiety via an acetyloxy linker. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects .
Properties
Molecular Formula |
C17H18N2O7 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H18N2O7/c1-10-6-17(24)26-13-7-11(2-3-12(10)13)25-9-15(21)19-8-14(20)18-5-4-16(22)23/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
ZNUOMPYWWRGCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Pechmann Condensation
Reaction of 7-hydroxy-4-methylcoumarin precursors with ethyl acetoacetate in the presence of concentrated sulfuric acid at 80–100°C for 6–8 hours yields 4-methyl-2-oxo-2H-chromen-7-ol. Modifications include:
Alternative Routes
-
Knoevenagel condensation : Salicylaldehyde derivatives react with Meldrum’s acid in ethanol catalyzed by FeCl₃ (70°C, 93% yield).
-
Microwave-assisted synthesis : Coumarin-3-carboxylic acids form in 5 minutes using microwave irradiation, bypassing traditional reflux.
Introduction of the Oxyacetyl Group
The hydroxyl group at position 7 of the coumarin core is functionalized with an oxyacetyl moiety.
Alkylation with Bromoacetic Acid
[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is synthesized via nucleophilic substitution:
Carbodiimide-Mediated Activation
The carboxylic acid group is activated for subsequent amide coupling:
-
Activation reagents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous dichloromethane.
-
Mechanism : Forms a reactive mixed anhydride intermediate, enabling nucleophilic attack by the amine group of glycine-beta-alanine.
Peptide Coupling with Glycyl-Beta-Alanine
Glycyl-beta-alanine is prepared separately and coupled to the activated oxyacetyl intermediate.
Synthesis of Glycyl-Beta-Alanine
-
Step 1 : Beta-alanine is protected at the N-terminus using Boc (tert-butyloxycarbonyl) anhydride in THF/water (pH 9–10, 0°C, 2 hours).
-
Step 2 : Glycine is coupled to protected beta-alanine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (25°C, 4 hours).
-
Deprotection : Boc group is removed with TFA (trifluoroacetic acid) in dichloromethane (1 hour, 90% yield).
Final Coupling Reaction
The activated [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid reacts with glycyl-beta-alanine:
-
Conditions : PyBOP (1.1 equiv), DIEA (3 equiv), anhydrous DCM, 0°C → 25°C, 12 hours.
-
Workup : Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound (65–70%).
Optimization and Alternative Approaches
Solvent and Catalyst Screening
Green Chemistry Innovations
-
Meglumine catalysis : Ethanol/water (1:1) with meglumine under reflux achieves 80% yield for analogous coumarin-peptide conjugates.
-
Enzymatic coupling : Lipase B (Candida antarctica) in tert-butanol, 50°C, 24 hours (experimental, 55% yield).
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The chromen-7-yl moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine involves its interaction with various molecular targets. The chromen-7-yl moiety can intercalate with DNA, inhibiting the activity of enzymes like DNA gyrase, which is crucial for bacterial replication . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Comparable Compounds
Key Observations:
Substituent Impact on Bioactivity: The hydrazide derivatives () exhibit potent anti-inflammatory and anticonvulsant activities, attributed to the electron-withdrawing chloro and methyl groups on the indolinone ring, which enhance receptor binding .
Synthetic Pathways: Acetamides are synthesized via refluxing coumarin-hydrazide intermediates with mercaptoacetic acid and ZnCl₂, forming thiazolidinone rings . Hydrazides derive from Schiff base formation between coumarin-hydrazides and substituted isatins, optimized for anticonvulsant activity . The target compound’s synthesis likely involves peptide coupling strategies, diverging from the sulfur- or nitrogen-centric routes of its analogs.
Structure-Activity Relationship (SAR) :
- Substitutions on the isatin ring in hydrazides critically influence anti-inflammatory efficacy, with chloro and methyl groups enhancing activity .
- The dipeptide chain in the target compound may modulate solubility and metabolic stability, though its pharmacological effects remain speculative without direct data.
Research Findings and Implications
Anti-Inflammatory and Anticonvulsant Potency
- Hydrazides : Demonstrated superior anti-inflammatory activity (77.96% inhibition at 5 hours) compared to Celecoxib (standard COX-2 inhibitor), alongside 67% protection against maximal electroshock (MES)-induced seizures .
- Acetamides : Primarily reported as synthetic intermediates; biological data are lacking in the evidence.
Biological Activity
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₃NO₆
- Molar Mass : 291.26 g/mol
- CAS Number : 307525-71-9
- Hazard Classification : Irritant
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl acetate with glycine derivatives under specific conditions to yield the desired compound. This method allows for the incorporation of functional groups that enhance biological activity.
1. Antioxidant Activity
Studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The structure of this compound contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
2. Anti-inflammatory Effects
Research has shown that compounds similar to this compound possess anti-inflammatory properties. For instance, a study demonstrated that related coumarin derivatives significantly inhibited edema in animal models, outperforming indomethacin, a standard anti-inflammatory drug .
| Compound | Percentage of Edema Inhibition (%) |
|---|---|
| Indomethacin (Reference) | 79.16 ± 0.22 |
| Compound 8g (Tested) | 113% (exceeding INM) |
| Compound 5 | 49.79 ± 0.14 |
3. Acetylcholinesterase Inhibition
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A study reported that structurally related compounds demonstrated significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Radical Scavenging : The presence of the coumarin moiety allows for electron donation to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound's ability to inhibit AChE suggests it may interfere with neurotransmitter breakdown, enhancing cholinergic signaling in the brain.
- Anti-inflammatory Pathways : The anti-inflammatory effects may involve modulation of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have explored the biological activity of coumarin derivatives similar to this compound:
- In Vivo Studies : Animal models treated with related compounds showed reduced inflammation and improved cognitive function, indicating potential therapeutic benefits in inflammatory and neurodegenerative conditions .
- In Vitro Assays : Laboratory assays demonstrated that these compounds effectively inhibited AChE activity and exhibited antioxidant properties through various biochemical pathways .
- Comparative Analysis : A comparative study highlighted that certain derivatives exhibited greater biological activity than traditional pharmaceuticals, suggesting their potential as alternative therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions starting with 4-methyl-2-oxo-2H-chromen-7-ol. Key steps include:
- Coupling reactions : Acetylation of the hydroxyl group on the coumarin core using chloroacetyl chloride under inert conditions (N₂ atmosphere) to form the intermediate.
- Glycine/beta-alanine conjugation : Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity.
Yield optimization requires precise control of temperature (40–60°C), stoichiometric ratios (1:1.2 molar excess of coupling agents), and solvent selection (polar aprotic solvents enhance reactivity). Scalability studies suggest batch reactors with reflux systems improve reproducibility .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the coumarin backbone (δ 6.2–7.8 ppm for aromatic protons) and beta-alanine moiety (δ 3.1–3.4 ppm for CH₂ groups).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect side products like unreacted glycine derivatives.
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 291.26 (C₁₄H₁₃NO₆) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (concentration range: 10–100 µg/mL).
- Anticancer potential : MTT assays on human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
- Anti-inflammatory properties : COX-2 inhibition assays using ELISA kits.
Note: Solubility in DMSO or ethanol (50 mg/mL) is critical for stock preparation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the coumarin ring) affect biological activity?
Comparative SAR studies show:
- 4-Methyl group : Enhances lipophilicity, improving membrane permeability (logP = 1.8).
- Beta-alanine vs. glycine : Beta-alanine’s extended chain increases hydrogen bonding with enzymatic targets (e.g., kinase binding pockets).
- Substituent position : Electron-withdrawing groups at the 7-position (e.g., -OAc) reduce antibacterial efficacy but enhance anti-inflammatory activity .
Q. What mechanistic insights explain its interaction with molecular targets like kinases or proteases?
- Molecular docking : Computational models (AutoDock Vina) predict strong binding affinity (-9.2 kcal/mol) to EGFR kinase via hydrogen bonds with Gly772 and Lys721.
- Enzyme kinetics : Competitive inhibition observed in trypsin-like proteases (Ki = 2.3 µM) via coumarin’s lactone ring disrupting catalytic triads .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated?
- In vitro ADME : Caco-2 cell monolayers assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- Microsomal stability : Incubation with rat liver microsomes (RLM) quantifies half-life (t₁/₂ > 60 min suggests low CYP450-mediated degradation).
- Plasma protein binding : Equilibrium dialysis (>90% binding correlates with prolonged circulation) .
Q. How should researchers address contradictions in bioactivity data across studies?
Q. What advanced analytical methods resolve complex degradation products?
- LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylated coumarin derivatives).
- X-ray crystallography : Resolves stereochemical changes in stressed samples (e.g., light-induced racemization).
- Solid-state NMR : Detects polymorphic transitions during storage .
Q. How does pH and temperature affect compound stability during long-term storage?
Q. What computational tools predict off-target interactions or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
